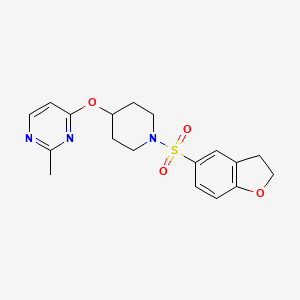

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-19-8-4-18(20-13)25-15-5-9-21(10-6-15)26(22,23)16-2-3-17-14(12-16)7-11-24-17/h2-4,8,12,15H,5-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVVKATOZOZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into three main components: the dihydrobenzofuran moiety, the sulfonyl-piperidine group, and the methylpyrimidine core. The molecular formula is with a molecular weight of approximately 441.5 g/mol .

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown significant antitumor effects in various cancer cell lines.

- Anti-inflammatory Effects : The piperidine component is often associated with analgesic and anti-inflammatory properties.

- Antimicrobial Properties : Certain analogs have demonstrated efficacy against various bacterial strains.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is critical in neurotransmitter regulation .

- Receptor Modulation : The compound may act on various receptors, potentially altering signaling pathways involved in pain and inflammation.

- Cell Cycle Interference : By affecting cellular mechanisms, it can induce apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Antitumor Activity

In a notable study, derivatives of this compound were tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The results indicated that certain analogs exhibited EC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against these cell lines .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it could reduce levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating potential for therapeutic use in inflammatory diseases.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) in the piperidine moiety is a key electrophilic center.

Piperidine Ring Modifications

The piperidine ring’s oxygen-linked position and sulfonamide substitution influence its reactivity.

Pyrimidine Core Reactivity

The 2-methylpyrimidine moiety participates in electrophilic substitution and cross-coupling reactions.

Dihydrobenzofuran Ring Transformations

The 2,3-dihydrobenzofuran group undergoes oxidation and ring-opening reactions.

Functional Group Interplay

Combined reactions highlight synergistic effects:

- Simultaneous Sulfonylation and Amination : Under SNAr conditions (140°C, i-Pr₂NEt), the sulfonyl group directs nucleophilic attack on the pyrimidine ring, enabling dual functionalization .

- Reductive Amination : The piperidine nitrogen and pyrimidine methyl group can participate in tandem reductive amination with aldehydes/ketones (NaBH₃CN) to form polycyclic derivatives .

Stability and Degradation Pathways

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthesis Efficiency : Piperidine sulfonamide derivatives (e.g., compound 14d) exhibit moderate yields (35.2–65.2%), suggesting similar challenges in sulfonylation and purification steps for the target compound .

- Fluorination : Fluorinated analogs (e.g., N6 in ) may offer improved metabolic stability and target affinity compared to the dihydrobenzofuran group, which introduces an oxygen heterocycle .

Physicochemical and Conformational Properties

Table 2: Physicochemical Comparisons

Key Observations :

- Conformation: The piperidine ring in the target compound introduces non-planarity, similar to pyrimidine derivatives in , which may influence receptor binding .

- Solubility: The dihydrobenzofuran’s oxygen atom could improve aqueous solubility compared to purely aromatic sulfonates (e.g., 14d) but may lag behind fused chromeno-pyrimidines with additional heteroatoms .

Pharmacological Implications (Inferred from Analogs)

- Enzyme Inhibition : Sulfonamide-containing piperidines (e.g., 14d) are often protease or kinase inhibitors, suggesting the target compound may share similar mechanisms .

- Metabolic Stability : The dihydrobenzofuran group may reduce oxidative metabolism compared to fluorinated analogs, extending half-life .

- Bioavailability: Computational models for chromeno-pyrimidines predict favorable drug-like properties (e.g., LogP <5, polar surface area ~80 Ų), which may extend to the target compound .

Q & A

Q. What synthetic strategies are optimal for preparing 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine?

The compound can be synthesized via a multi-step approach:

- Step 1 : Sulfonation of 2,3-dihydrobenzofuran-5-ol using chlorosulfonic acid to introduce the sulfonyl group.

- Step 2 : Piperidine ring functionalization via nucleophilic substitution (e.g., using 4-hydroxypiperidine and a coupling agent like DCC).

- Step 3 : Pyrimidine ring formation through condensation reactions (e.g., thiourea or amidine derivatives with a methyl-substituted β-ketoester). Catalysts such as p-toluenesulfonic acid (p-TsOH) have proven effective for similar pyrimidine syntheses .

Key considerations : Monitor reaction intermediates via TLC or HPLC to ensure regioselectivity, especially during sulfonation and piperidine coupling steps.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm the presence of the dihydrobenzofuran sulfonyl group (aromatic protons at δ 6.5–7.5 ppm, sulfonyl S=O stretch at ~1350 cm⁻¹ in IR) and piperidinyloxy linkage (characteristic splitting patterns for axial/equatorial protons).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfonyl-piperidine-pyrimidine scaffold .

- Elemental analysis : Ensure stoichiometric agreement (C, H, N, S percentages) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

- In silico tools :

- ADMET prediction : Use software like SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. The sulfonyl group may enhance solubility but reduce membrane permeability .

- Molecular docking : Investigate interactions with potential biological targets (e.g., kinases or GPCRs) using AutoDock Vina. The pyrimidine core and sulfonyl-piperidine moiety may engage in hydrogen bonding with active-site residues .

- Validation : Cross-reference computational results with experimental data (e.g., HPLC retention times for logP estimation) .

Q. What experimental design principles are critical for optimizing reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to assess variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for the sulfonation step, minimizing side reactions .

- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to refine conditions for piperidine coupling .

Case study : A DoE approach reduced byproduct formation in a related pyrimidine synthesis by 30% through optimized p-TsOH catalyst loading .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and conformational flexibility. For example, the dihedral angle between the pyrimidine and dihydrobenzofuran rings can indicate π-π stacking potential .

- Challenges : Crystallize the compound in polar aprotic solvents (e.g., DMSO/water mixtures). If twinning occurs, employ twin refinement protocols in SHELXL .

Q. What mechanistic insights explain contradictory bioactivity data for sulfonyl-piperidine-pyrimidine analogs?

- Structure-activity relationship (SAR) :

- Sulfonyl group orientation : The 2,3-dihydrobenzofuran sulfonyl moiety may adopt different conformations (e.g., axial vs. equatorial in piperidine), altering target binding .

- Pyrimidine substitutions : Methyl groups at position 2 can sterically hinder interactions with hydrophobic enzyme pockets, reducing potency in some assays .

- Experimental validation : Compare IC₅₀ values across analogs using kinase inhibition assays.

Methodological Challenges

Q. How to address solubility limitations during in vitro assays for this compound?

Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?

- Forced degradation studies :

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.